

# Application Notes and Protocols for the Laboratory Synthesis of Nicofluprole

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## Compound of Interest

Compound Name: *Nicofluprole*

Cat. No.: *B6597129*

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## Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of **Nicofluprole**, a potent phenylpyrazole insecticide. The synthesis involves a multi-step process commencing with the preparation of two key intermediates: 1-(2,6-dichloro-4-(perfluoropropan-2-yl)phenyl)-4-bromo-1H-pyrazole and 2-chloro-N-cyclopropyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide. These intermediates are subsequently coupled via a Suzuki-Miyaura reaction to yield the final product. This protocol includes detailed experimental procedures, reagent specifications, and reaction conditions. Quantitative data for each step is summarized for clarity. Additionally, a diagram of the synthetic workflow and the mode of action of **Nicofluprole** as a GABA receptor antagonist are provided.

## Introduction

**Nicofluprole** is a broad-spectrum insecticide belonging to the phenylpyrazole class. Its mode of action involves the blockage of glutamate-gated chloride channels in insects, leading to central nervous system disruption and mortality.<sup>[1]</sup> The synthesis of **Nicofluprole** requires the careful construction of two complex heterocyclic intermediates followed by a palladium-catalyzed cross-coupling reaction. This document outlines a reliable laboratory-scale protocol for its synthesis.

## Data Presentation

Step	Reaction	Reactants	Reagent s/Catalyst	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	Synthesis of 1-(2,6-dichloro-4-(perfluoropropan-2-yl)phenyl)-1H-pyrazole	2,6-dichloro-4-(perfluoropropan-2-yl)aniline, 1,1,3,3-tetramethoxypropane	p-Toluenesulfonic acid	Acetic acid	110	12	~85
2	Bromination of Pyrazole Intermediate	1-(2,6-dichloro-4-(perfluoropropan-2-yl)phenyl)-1H-pyrazole	N-Bromosuccinimide (NBS)	Acetonitrile	25	4	~90
3	Synthesis of 2-chloro-N-cyclopropyl-5-bromo-N-methylpyridine-3-carboxamide	5-bromo-2-chloronicotinic acid	Oxalyl chloride, Cyclopropylmethanamine, Methylamine	Dichloromethane	0-25	6	~80
4	Borylation of	2-chloro-N-	Bis(pinacolato)dib	1,4-Dioxane	90	12	~75

	Pyridine Intermedi ate	cycloprop yl-5- bromo-N- methylpy ridine-3- carboxa mide	oron, Pd(dppf) Cl2				
5	Suzuki- Miyaura Coupling	1-(2,6- dichloro- 4- (perfluoro propan- 2- yl)phenyl )4- bromo- 1H- pyrazole, Pyridine- boronic ester intermedi ate	Pd(PPh3) )4, K2CO3	Toluene/ Ethanol/ Water	90	8	~70

## Experimental Protocols

### Step 1: Synthesis of 1-(2,6-dichloro-4-(perfluoropropan-2-yl)phenyl)-1H-pyrazole

- To a solution of 2,6-dichloro-4-(perfluoropropan-2-yl)aniline (1.0 eq) in glacial acetic acid, add 1,1,3,3-tetramethoxypropane (1.2 eq).
- Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
- Heat the reaction mixture to 110 °C and stir for 12 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, cool the mixture to room temperature and pour it into ice-water.
- Extract the product with ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

## Step 2: Bromination of 1-(2,6-dichloro-4-(perfluoropropan-2-yl)phenyl)-1H-pyrazole

- Dissolve the pyrazole intermediate from Step 1 (1.0 eq) in acetonitrile.
- Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.
- Stir the reaction mixture for 4 hours at 25 °C.
- Monitor the reaction by TLC.
- After completion, remove the solvent under reduced pressure.
- Dissolve the residue in dichloromethane and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate to afford the bromo-pyrazole intermediate.

## Step 3: Synthesis of 2-chloro-N-cyclopropyl-5-bromo-N-methylpyridine-3-carboxamide

- Suspend 5-bromo-2-chloronicotinic acid (1.0 eq) in dichloromethane and add a catalytic amount of DMF.
- Slowly add oxalyl chloride (1.5 eq) at 0 °C and stir for 2 hours at room temperature.
- Remove the solvent and excess oxalyl chloride under reduced pressure.

- Dissolve the resulting acid chloride in dichloromethane and cool to 0 °C.
- Add a solution of cyclopropylmethanamine (1.1 eq) and triethylamine (1.2 eq) dropwise.
- Stir for 2 hours at room temperature.
- Subsequently, add methylamine solution (1.2 eq) and continue stirring for 2 hours.
- Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the product by column chromatography.

## Step 4: Borylation of 2-chloro-N-cyclopropyl-5-bromo-N-methylpyridine-3-carboxamide

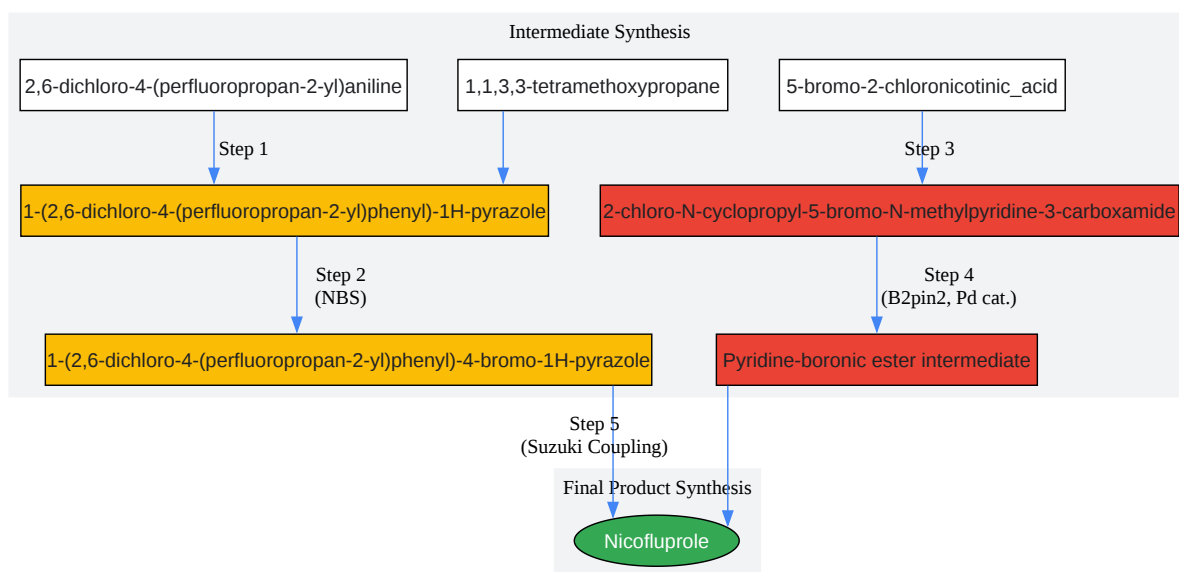
- In a flame-dried flask, combine the bromo-pyridine intermediate from Step 3 (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (2.5 eq), and Pd(dppf)Cl<sub>2</sub> (0.05 eq).
- Evacuate and backfill the flask with argon three times.
- Add anhydrous 1,4-dioxane and heat the mixture at 90 °C for 12 hours.
- Cool the reaction to room temperature and filter through a pad of Celite.
- Concentrate the filtrate and purify the residue by column chromatography to obtain the pyridine-boronic ester intermediate.

## Step 5: Suzuki-Miyaura Coupling to Yield Nicofluprole

- To a degassed mixture of toluene, ethanol, and water, add the bromo-pyrazole intermediate from Step 2 (1.0 eq), the pyridine-boronic ester from Step 4 (1.2 eq), and potassium carbonate (2.0 eq).
- Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
- Heat the reaction mixture at 90 °C for 8 hours under an inert atmosphere.

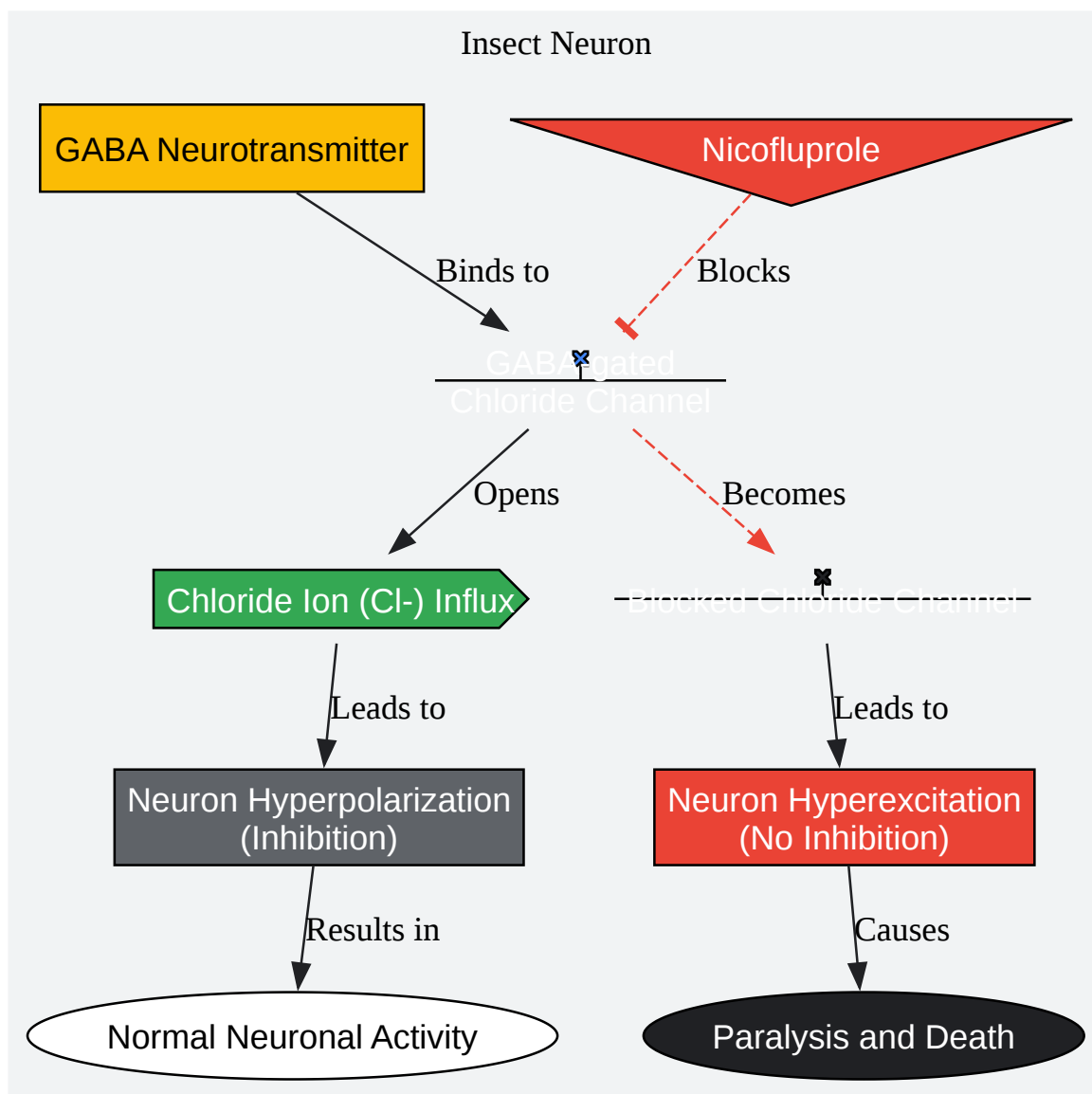
- Monitor the reaction by TLC.
- Upon completion, cool the mixture, and extract with ethyl acetate.
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography to obtain **Nicofluprole**.

## Mandatory Visualization



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Caption: Synthetic workflow for **Nicofluprole**.



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Caption: **Nicofluprole**'s mode of action on GABA receptors.

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## References

- 1. New ISO Published – Bayer Candidate Nicofluprole in Phenylpyrazole Insecticides Class – News & Updates [chemrobotics.in]
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